Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate
Description
Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate is a bicyclic carboxamide derivative featuring a rigid dioxobicyclo[2.2.1]heptane core and a dimethyl isophthalate moiety. The compound’s structure combines a sterically hindered bicyclic system with ester and amide functional groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
dimethyl 5-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-19(2)20(3)6-7-21(19,15(24)14(20)23)18(27)22-13-9-11(16(25)28-4)8-12(10-13)17(26)29-5/h8-10H,6-7H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRGZAQNOBANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate typically involves multiple steps, starting with the preparation of the bicyclic core structure. This can be achieved through the Diels-Alder reaction, which forms the bicyclic framework. Subsequent steps include functional group modifications and esterification to introduce the isophthalate moiety.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may be exploited to create drugs with specific biological activities.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Structural Analogues
(a) 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic Acid
- Molecular Formula : C₁₁H₁₄O₄ .
- Key Features: The carboxylic acid precursor to the target compound lacks the dimethyl isophthalate group but shares the bicyclic dioxo framework.
(b) N-(5-Bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (BG01278)
- Molecular Formula : C₁₆H₁₇BrN₂O₃ .
- Key Features: This analog replaces the dimethyl isophthalate group with a bromopyridinyl substituent.
(c) Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate
- Molecular Formula : C₁₁H₁₆O₄ .
- Key Features : A simpler bicyclic diester lacking the dioxo and amide groups. The absence of these functional groups reduces hydrogen-bonding capacity and may lower melting points compared to the target compound .
Physicochemical Properties
*Estimated based on structural similarity.
Industrial and Pharmacological Potential
- Crystallinity : Bicyclic esters like dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate may serve as crystallinity enhancers in polymers, similar to sodium benzoate’s role in polypropylene () .
- Antimicrobial Agents : The target compound’s structural complexity positions it as a candidate for antimicrobial drug development, building on the success of dioxolane derivatives () .
Biological Activity
Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate (CAS Number: 622356-17-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 401.41 g/mol. The compound features a bicyclic structure that may influence its interactions with biological targets.
Pharmacological Properties
- Antitumor Activity : Preliminary studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives of bicyclic compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For example, similar compounds have demonstrated inhibition of protein kinases and other enzymes critical for tumor cell proliferation.
- Antimicrobial Activity : Some studies have suggested that related bicyclic compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), leading to reduced proliferation rates in tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
